2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is an organic compound with the molecular formula C7H9NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the oxazole ring, followed by subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction may produce saturated heterocycles.
Scientific Research Applications
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may also play a role in its biological effects by influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid
- 2-(3-Propyl-1,2-oxazol-5-yl)acetic acid
- 2-(3-Isopropyl-1,2-oxazol-5-yl)acetic acid
Uniqueness
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is unique due to the presence of the ethyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the formation of the oxazole ring followed by acetic acid substitution. While specific synthetic routes for this compound are not extensively detailed in the literature, related compounds in the oxazole family have been synthesized through various methods including cyclization reactions involving appropriate precursors.
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxazole derivatives, particularly their role as inhibitors of HIV-1 reverse transcriptase (RT). For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against HIV-1 RT with half-maximal inhibitory concentration (IC50) values in the submicromolar range.
A study reported that certain oxazoles exhibited enhanced metabolic stability and potent anti-HIV activity, suggesting that this compound may share similar properties. The mechanism typically involves allosteric inhibition of RT, which is crucial for viral replication .
Anticancer Activity
The anticancer potential of oxazole derivatives has also been explored extensively. For example, novel oxazolo[5,4-d]pyrimidines showed promising cytotoxic effects against various cancer cell lines. The cytotoxic concentration (CC50) values for these compounds were significantly lower than those of standard chemotherapeutics like cisplatin and 5-fluorouracil, indicating a potential for selective toxicity towards cancer cells .
Case Studies and Research Findings
A summary of relevant studies is presented below:
Study | Compound | Activity | IC50/CC50 | Cell Line/Target |
---|---|---|---|---|
Study 1 | ADAM 6 | Anti-HIV | <1.0 μM | HIV-1 RT |
Study 2 | Oxazolo[5,4-d]pyrimidine 3g | Anticancer | 58.4 µM | HT29 (Colorectal Cancer) |
Study 3 | Isoxazolyl-Derived Triazines | Antimicrobial | Varies | Bacterial strains |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- HIV Inhibition : Compounds with similar structures have shown to disrupt the binding sites on reverse transcriptase, thereby preventing viral replication.
- Cytotoxicity in Cancer Cells : The selective induction of apoptosis in cancer cells while sparing normal cells is a critical feature observed in several studies involving oxazole derivatives.
Properties
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h3H,2,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOGXVBYITXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.